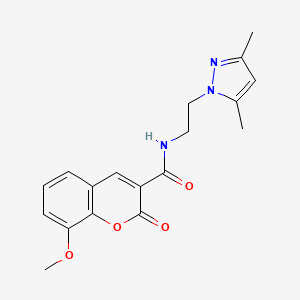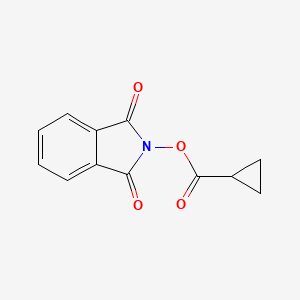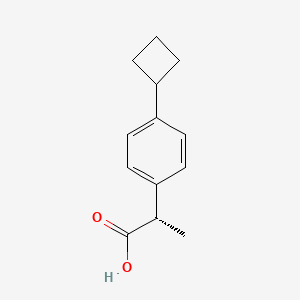![molecular formula C21H18N4O2 B2560459 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one CAS No. 1986519-15-6](/img/structure/B2560459.png)
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring, an oxadiazole ring, and two phenyl rings . The molecular formula of the compound is C21H18N4O2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on compounds with similar structures, such as pyridazinones and oxadiazoles, indicates a broad interest in their synthesis due to their potential biological activities. For instance, Kamble et al. (2015) synthesized a series of pyridazin-3(2H)-one derivatives and evaluated their anticancer, antiangiogenic, and antioxidant activities. These compounds were found to inhibit the viability of several human cancer cell lines and showed promising antiangiogenic and antioxidant activities, highlighting the therapeutic potential of pyridazinones in cancer treatment and prevention of tumor progression (Kamble et al., 2015).
Antimicrobial and Antifungal Activities
Another study by Abou-Elmagd et al. (2015) focused on the antimicrobial properties of compounds derived from 2(3H)-furanones, including pyridazinones and oxadiazoles, against various bacteria and fungi. These findings underscore the potential use of such compounds in developing new antimicrobial agents to combat resistant microbial strains (Abou-Elmagd et al., 2015).
Antiviral Activities
The conversion of furanones to heterocyclic systems, including pyridazinones, has been studied by Hashem et al. (2007), who also assessed their antiviral activities against hepatitis A virus (HAV) and herpes simplex virus-1 (HSV-1). Some of the synthesized compounds demonstrated promising antiviral properties, suggesting the relevance of these chemical frameworks in developing antiviral drugs (Hashem et al., 2007).
Antioxidant Properties
The study by Kamble et al. (2015) not only highlighted the anticancer and antiangiogenic potentials of pyridazin-3(2H)-one derivatives but also their antioxidant properties. These compounds were evaluated using various assays and compared to standard antioxidants, showing that certain derivatives exhibit significant radical scavenging activities, which could be beneficial in preventing oxidative stress-related diseases (Kamble et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-13-4-8-17(9-5-13)25-11-10-18(26)19(23-25)21-22-20(24-27-21)16-7-6-14(2)15(3)12-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNTZMWVCQTUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2560376.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2560378.png)
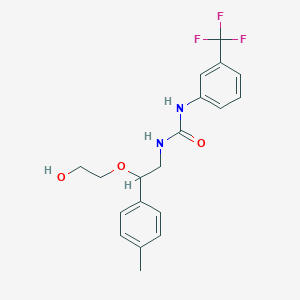
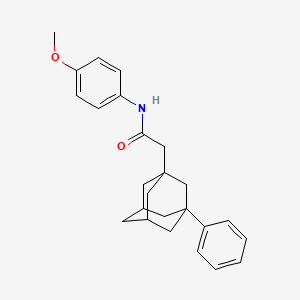
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2560386.png)
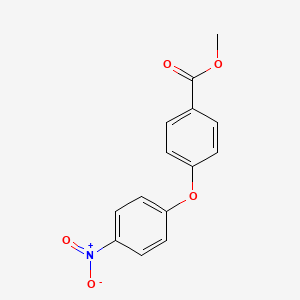
![1,4-Diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B2560389.png)

![2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2560392.png)
